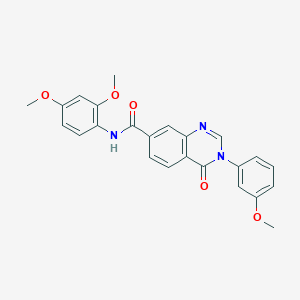![molecular formula C20H18F3N5O2S B12182088 {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12182088.png)
{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring, a trifluoromethoxyphenyl group, and a pyrimidinylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone. The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. The final step involves coupling the thiazole derivative with the pyrimidinylpiperazine moiety using a suitable coupling reagent such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry
In chemistry, {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound has potential applications as a biochemical probe due to its ability to interact with specific proteins or enzymes. It can be used to study the mechanisms of various biological processes and to identify potential drug targets.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity. It may also have applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiazole and pyrimidinylpiperazine moieties can modulate its activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
{2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methanone: Similar structure but lacks the pyrimidinylpiperazine moiety.
{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}methanone: Similar structure but lacks the pyrimidinylpiperazine moiety.
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The uniqueness of {4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the pyrimidinylpiperazine moiety provides additional binding interactions with biological targets.
Properties
Molecular Formula |
C20H18F3N5O2S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H18F3N5O2S/c1-13-16(18(29)27-9-11-28(12-10-27)19-24-7-2-8-25-19)31-17(26-13)14-3-5-15(6-4-14)30-20(21,22)23/h2-8H,9-12H2,1H3 |
InChI Key |
KBGKFHBSVUKFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12182005.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B12182007.png)


![2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12182030.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12182032.png)
![4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine](/img/structure/B12182040.png)


![(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B12182059.png)
![[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl](methylpropyl)amine](/img/structure/B12182061.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12182073.png)
![[1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12182074.png)
![2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B12182079.png)
